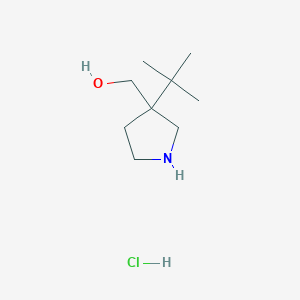

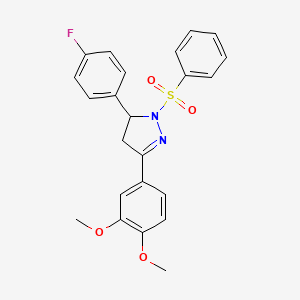

![molecular formula C14H12FNO4S B2661362 [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-fluorobenzene-1-sulfonate CAS No. 478048-02-1](/img/structure/B2661362.png)

[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-fluorobenzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-fluorobenzene-1-sulfonate” is a chemical compound with the CAS Number: 478048-02-1 . It has a molecular weight of 309.32 and its IUPAC name is N-(6,7-dihydrobenzofuran-4-yl)-O-((4-fluorophenyl)sulfonyl)hydroxylamine . The compound is solid in physical form .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C14H12FNO4S/c15-10-4-6-11(7-5-10)21(17,18)20-16-13-2-1-3-14-12(13)8-9-19-14/h2,4-9,16H,1,3H2 . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 309.32 . It is solid in physical form .Scientific Research Applications

Organic Synthesis and Chemical Reactions

This compound has garnered interest in organic synthesis due to its unique structure. Researchers have explored its reactivity in various reactions, including Friedel-Crafts acylation and other transformations. For instance, Hafnium(IV) trifluoromethanesulfonate (Hf(OTf)₄) in combination with trifluoromethanesulfonic acid (TfOH) has been found to accelerate the catalytic Friedel-Crafts acylation of benzene, yielding functionalized products . Investigating its behavior in other reactions could reveal novel synthetic pathways.

Sulfonyl Fluorides in Drug Discovery

Sulfonyl fluorides play a crucial role in drug development. Although not specifically studied for this compound, its sulfonyl group suggests potential applications. Recent advances in generating fluorosulfonyl radicals have highlighted their utility in organic synthesis, chemical biology, and materials science. Direct fluorosulfonylation with radicals has emerged as an efficient method for producing sulfonyl fluorides . Further exploration could uncover its relevance in drug design.

Biological Activity and Bioorthogonal Chemistry

While specific studies on this compound are scarce, its structural features suggest potential bioactivity. Researchers could explore its interactions with biological targets, such as enzymes or receptors. Additionally, the amidoxime moiety in related compounds has been investigated for antileishmanial activity . Investigating its bioorthogonal chemistry could reveal applications in labeling and imaging biological systems.

Environmental Chemistry and Degradation Pathways

Understanding the fate of this compound in the environment is essential. Enzymatic defluorination of fluorinated compounds has been reported, although not specifically for this compound. Cascade reactions involving fluorobenzene dioxygenase, fluorobenzene dihydrodiol dehydrogenase, and fluorocatechol 1,2-dioxygenase transform fluorobenzene into 3-fluoro-cis,cis-muconate . Investigating its degradation pathways and potential environmental impact is crucial.

Safety and Hazards

properties

IUPAC Name |

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-fluorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO4S/c15-10-4-6-11(7-5-10)21(17,18)20-16-13-2-1-3-14-12(13)8-9-19-14/h4-9H,1-3H2/b16-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULHFUZUUOKYOZ-SSZFMOIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(=NOS(=O)(=O)C3=CC=C(C=C3)F)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CO2)/C(=N\OS(=O)(=O)C3=CC=C(C=C3)F)/C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2661280.png)

![5-((Benzyl(methyl)amino)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2661283.png)

![4-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine](/img/structure/B2661285.png)

![6-benzoyl-2-(4-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2661286.png)

![N~1~,N~3~-bis(2,4-dimethylphenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2661287.png)

methanone](/img/structure/B2661291.png)

![N-(4-bromophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2661292.png)

![(Z)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2661296.png)

![ethyl N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]carbamate](/img/structure/B2661300.png)